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molecular formula C7H6BrIO B059771 4-Bromo-2-iodo-1-methoxybenzene CAS No. 98273-59-7

4-Bromo-2-iodo-1-methoxybenzene

Cat. No. B059771
M. Wt: 312.93 g/mol
InChI Key: CTPNHFOXNXLPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07612068B2

Procedure details

4-Bromo-anisole (4.417 g, 23.6 mmol) was dissolved in acetonitrile (200 mL) and placed under an argon atmosphere in the absence of light. Iodobenzene diacetate (9.18 g, 28.5 mmol) was added followed by iodine (3.6 g, 14.2 mmol). The mixture was stirred for 16 hours at ambient temperature. The mixture was then poured into 1M Na2S2O3 (200 mL) and stirred until the solution was colourless. The solution was then extracted with diethyl ether (3×100 mL). The combined organic extracts were then washed with brine, dried with Na2SO4, filtered and evaporated to dryness. The crude product was filtered through a silica gel plug eluting with heptane/ethyl acetate (3:1) (200 mL). The filtrate was concentrated and the residue was distilled using a Kugelrohr apparatus collecting the compound at 75° C., 0.01 mbar.
Quantity
4.417 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.18 g
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Three
Name
Na2S2O3
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.C(O)(=O)C.C(O)(=O)C.[I:18]C1C=CC=CC=1.II.[O-]S([O-])(=S)=O.[Na+].[Na+]>C(#N)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([I:18])[CH:3]=1 |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
4.417 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
9.18 g
Type
reactant
Smiles
C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1
Step Three
Name
Quantity
3.6 g
Type
reactant
Smiles
II
Step Four
Name
Na2S2O3
Quantity
200 mL
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 16 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred until the solution
EXTRACTION
Type
EXTRACTION
Details
The solution was then extracted with diethyl ether (3×100 mL)
WASH
Type
WASH
Details
The combined organic extracts were then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
FILTRATION
Type
FILTRATION
Details
The crude product was filtered through a silica gel plug
WASH
Type
WASH
Details
eluting with heptane/ethyl acetate (3:1) (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled
CUSTOM
Type
CUSTOM
Details
collecting the compound at 75° C.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
BrC1=CC(=C(C=C1)OC)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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